
ACHP
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Clorhidrato de ACHP se utiliza ampliamente en la investigación científica debido a sus potentes efectos inhibitorios sobre IKK-β. Algunas aplicaciones clave incluyen:
Química: Estudiar la vía de señalización NF-κB y su papel en varios procesos químicos.
Biología: Investigar los mecanismos moleculares de la inflamación y las respuestas inmunitarias.
Medicina: Explorar posibles aplicaciones terapéuticas en enfermedades como el cáncer, la artritis y otras afecciones inflamatorias.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la vía NF-κB
Mecanismo De Acción
El Clorhidrato de ACHP ejerce sus efectos inhibiendo selectivamente IKK-β, una cinasa clave en la vía de señalización NF-κB. Esta inhibición evita la fosforilación y degradación de IκB, bloqueando así la activación de NF-κB. Los objetivos moleculares incluyen IKK-β y otros componentes de la vía NF-κB, lo que lleva a una expresión reducida de genes proinflamatorios .
Análisis Bioquímico
Biochemical Properties
ACHP is an inhibitor of IKKβ and IKKα, with IC50 values of 8.5 and 250 nM respectively . It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 . It inhibits the DNA binding activity of NF-κB, a protein complex that controls transcription of DNA .
Cellular Effects
This compound has been shown to block the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis . It prevents TNF-α-induced activation of NF-κB in U266 cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to IKKβ and IKKα, inhibiting their activity . This inhibition prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . With IκBα not being phosphorylated, NF-κB is not released to enter the nucleus and initiate gene transcription .
Temporal Effects in Laboratory Settings
It has been shown to effectively inhibit IKKβ and IKKα over time, suggesting that it has a stable effect .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prevent skin inflammation induced by phorbol 12-myristate 13-acetate (PMA) or imiquimod when administered topically at a dose of 5 mg/kg .
Metabolic Pathways
Given its role as an inhibitor of IKKβ and IKKα, it likely interacts with enzymes and cofactors involved in the NF-κB signaling pathway .
Subcellular Localization
Given its role as an inhibitor of IKKβ and IKKα, it is likely that it localizes to the cytoplasm where these kinases are typically found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Clorhidrato de ACHP implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura central: Esto implica la reacción de compuestos aromáticos específicos bajo condiciones controladas para formar la estructura central de this compound.
Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza.
Métodos de Producción Industrial
La producción industrial de Clorhidrato de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, involucrando a menudo sistemas automatizados para el seguimiento y control de la reacción. El producto final se somete a un riguroso control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Clorhidrato de ACHP experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando la actividad del compuesto.
Reactivos y Condiciones Comunes
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Incluyendo borohidruro de sodio o hidruro de aluminio y litio.
Reactivos de sustitución: Como halógenos o agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados .
Comparación Con Compuestos Similares
Compuestos Similares
BMS-345541: Otro inhibidor selectivo de IKK-β con aplicaciones similares.
TPCA-1: Conocido por su potente inhibición de IKK-β y su uso en la investigación de la inflamación.
SC-514: Un inhibidor selectivo de IKK-β con aplicaciones en el estudio de la vía NF-κB.
Singularidad del Clorhidrato de ACHP
El Clorhidrato de this compound destaca por su alta selectividad y potencia hacia IKK-β, con un valor de IC50 de 8.5 nM. Esto lo convierte en una herramienta valiosa en la investigación, proporcionando una inhibición precisa de la vía NF-κB sin efectos fuera de objetivo significativos .
Actividad Biológica
ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in cancer research due to its inhibitory effects on various signaling pathways involved in tumor growth and proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and relevant case studies.
This compound primarily acts as an inhibitor of the STAT3 signaling pathway , which is often constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The following key mechanisms have been identified:
- Inhibition of STAT3 Phosphorylation : this compound significantly decreases the phosphorylation of STAT3 at Tyr705, which is crucial for its activation. This was demonstrated in experiments with A549 and H1299 NSCLC cell lines, where this compound treatment led to reduced cell viability and inhibited STAT3 activation .
- Blocking Nuclear Translocation : this compound prevents the nuclear translocation of activated STAT3 dimers, thereby inhibiting their ability to transcribe target genes associated with cell proliferation and survival .
- Downregulation of Upstream Kinases : this compound also inhibits the activity of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation of STAT3. This results in a decrease in both constitutive and IL-6-induced STAT3 activation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage while downregulating anti-apoptotic proteins like Bcl-2 and survivin .
Cell Viability Studies
The effects of this compound on cell viability were assessed across several concentrations (1 µM to 30 µM) in different cancer cell lines:
Concentration (µM) | A549 Cell Viability (%) | H1299 Cell Viability (%) |
---|---|---|
1 | 95 | 95 |
5 | 77 | 79 |
10 | 64 | 69 |
20 | 47 | 54 |
30 | 34 | 44 |
These results indicate a concentration-dependent reduction in cell viability, highlighting this compound's potential as a therapeutic agent against NSCLC .
Study on Multiple Myeloma
A study involving U266 and NCUMM-2 myeloma cell lines demonstrated that this compound not only inhibited DNA binding activity of NF-κB but also induced cell cycle arrest and apoptosis. At a concentration of 10 µM, this compound induced apoptosis in approximately 15.8% of cells, which increased to 43.7% at higher concentrations (50 µM) . This suggests that this compound may be effective in treating multiple myeloma by targeting both NF-κB and STAT3 pathways.
In Vivo Animal Experiments
In vivo studies have further validated the efficacy of this compound, showing significant tumor growth inhibition in animal models when treated with this compound. These findings support its potential application in clinical settings for cancer therapy .
Propiedades
IUPAC Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFBWXIOCLHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025613 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1844858-31-6 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ACHP?
A1: this compound is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]
Q2: How does this compound's inhibition of IKK affect downstream signaling pathways?
A2: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]
Q3: What are the consequences of NF-κB inhibition by this compound in various cell types?
A3: Inhibition of NF-κB by this compound has been shown to:
- Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
- Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
- Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
- Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
- Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]
Q4: Does this compound affect any other signaling pathways besides NF-κB?
A4: Yes, research suggests that this compound can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]
Q5: Does this compound differentiate between the IKK isoforms, IKKα and IKKβ?
A5: While this compound inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.